molecular formula C18H19NO5 B5777111 N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5777111
M. Wt: 329.3 g/mol
InChI Key: ADXZQZQSXGMNBK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as MDMA, is a synthetic drug that has been widely studied for its potential therapeutic effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Indazole Derivatives

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide: is utilized in medicinal chemistry for the synthesis of indazole derivatives through Rh(III)-catalyzed C–H functionalization . This process involves a [4+1] annulation strategy, which is a novel pathway for preparing diverse 1H-indazoles under mild conditions. These indazole compounds have significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Combinatorial Chemistry: Drug Discovery

In the field of combinatorial chemistry, this compound serves as a building block for creating large libraries of compounds . These libraries are then screened for potential drug candidates, accelerating the discovery of new therapeutics. The compound’s structural complexity adds diversity to the molecular libraries, increasing the chances of identifying active compounds.

Materials Science: Organic Synthesis

In materials science, N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide is used in organic synthesis processes to create materials with specific properties . The compound’s ability to undergo various chemical reactions makes it a valuable precursor for synthesizing advanced materials.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound is explored for its potential as an enzyme inhibitor . By inhibiting specific enzymes, it can regulate biological pathways, which is crucial for understanding disease mechanisms and developing new treatments.

Pharmacology: Therapeutic Agent Development

Lastly, in pharmacology, the compound’s diverse functional groups make it a candidate for developing therapeutic agents . Its molecular framework allows for the attachment of various pharmacophores, which can be tailored to target different diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-14-5-3-12(7-16(14)22-2)9-18(20)19-10-13-4-6-15-17(8-13)24-11-23-15/h3-8H,9-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXZQZQSXGMNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide

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